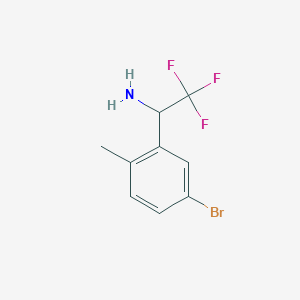
(5-Methoxypyridin-2-YL)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxypyridin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a methanesulfonyl chloride group attached to the 2-position of the pyridine ring, with a methoxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
5-Methoxypyridine+Methanesulfonyl chlorideBase(5-Methoxypyridin-2-YL)methanesulfonyl chloride
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: (5-Methoxypyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products:
Nucleophilic Substitution: Produces sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: Yields various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-Methoxypyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Methoxypyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical synthesis and modification of biomolecules.
Comparación Con Compuestos Similares
2-Methoxypyridine: Similar structure but lacks the sulfonyl chloride group.
5-Methylpyridin-2-YL)methanesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Pyridine-2-sulfonyl chloride: Lacks the methoxy group at the 5-position.
Uniqueness: (5-Methoxypyridin-2-YL)methanesulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical reactions.
Propiedades
Número CAS |
1260666-61-2 |
|---|---|
Fórmula molecular |
C7H8ClNO3S |
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
(5-methoxypyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-6(9-4-7)5-13(8,10)11/h2-4H,5H2,1H3 |
Clave InChI |
KQELOSLJKBCGNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





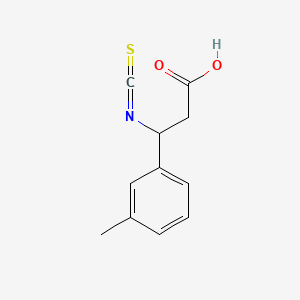
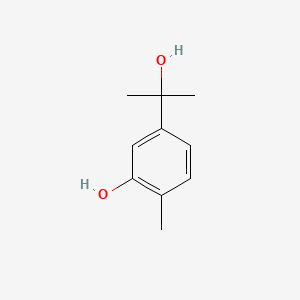


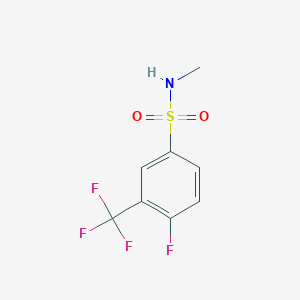

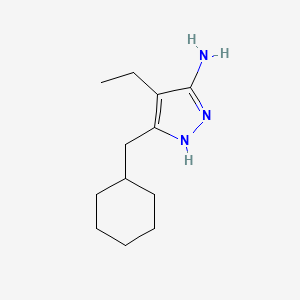
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
